S-Quinolin-8-yl ethanethioate

Proteasome inhibition Rpn11/PSMD14 JAMM metalloprotease

S-Quinolin-8-yl ethanethioate (CAS 52055-98-8, C₁₁H₉NOS, MW 203.26 g/mol) is the acetyl thioester derivative of 8-mercaptoquinoline (8TQ, quinoline-8-thiol), an organosulfur compound belonging to the quinoline class. The thioacetate group masks the free thiol of 8TQ, a pharmacophore validated as a first-in-class inhibitor of the proteasome 19S regulatory subunit Rpn11 (IC₅₀ ≈ 2.5 µM).

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 52055-98-8
Cat. No. B12896689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Quinolin-8-yl ethanethioate
CAS52055-98-8
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C11H9NOS/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
InChIKeyFEYNDCOIJXHVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Quinolin-8-yl ethanethioate (CAS 52055-98-8): Thioacetate-Protected 8-Mercaptoquinoline for Rpn11-Targeted Proteasome Inhibition and Coordination Chemistry


S-Quinolin-8-yl ethanethioate (CAS 52055-98-8, C₁₁H₉NOS, MW 203.26 g/mol) is the acetyl thioester derivative of 8-mercaptoquinoline (8TQ, quinoline-8-thiol), an organosulfur compound belonging to the quinoline class [1]. The thioacetate group masks the free thiol of 8TQ, a pharmacophore validated as a first-in-class inhibitor of the proteasome 19S regulatory subunit Rpn11 (IC₅₀ ≈ 2.5 µM) [2]. The compound serves both as a protected precursor that can be deprotected in situ to release active 8TQ and as a synthetic intermediate for more elaborate quinoline-thioate proteasome inhibitors such as capzimin and QCBT7 [3].

Why 8-Mercaptoquinoline Analogs and Generic Quinoline Derivatives Cannot Replace S-Quinolin-8-yl ethanethioate in Proteasome-Targeting Workflows


The free thiol 8-mercaptoquinoline (8TQ, CAS 491-33-8) is susceptible to rapid air oxidation to the disulfide dimer, resulting in variable potency and poor handling characteristics that complicate reproducible dose-response studies [1]. The acetyl thioester protection in S-quinolin-8-yl ethanethioate prevents this oxidative dimerization, enabling controlled release of active 8TQ only upon thioesterase- or esterase-mediated hydrolysis, a feature absent in free 8TQ or simple 8-hydroxyquinoline analogs that lack the sulfur coordination site required for Rpn11 zinc-chelation [2]. Furthermore, generic quinoline derivatives such as 8-hydroxyquinoline (8-HQ) coordinate metals via N,O-chelation and do not engage the JAMM metalloprotease zinc center in the same geometry, resulting in negligible Rpn11 inhibition [3].

Quantitative Differentiation Evidence for S-Quinolin-8-yl ethanethioate (CAS 52055-98-8) Versus Closest Analogs


Rpn11 Inhibitory Potency Cascade: 8TQ → S-Quinolin-8-yl ethanethioate → Capzimin; The Thioacetate Bridge Between Fragment and Optimized Inhibitor

S-Quinolin-8-yl ethanethioate occupies a strategic position in the Rpn11 inhibitor development cascade. The parent fragment 8-thioquinoline (8TQ, quinoline-8-thiol) inhibits Rpn11 with an IC₅₀ of ~2.5 µM as determined by fluorescence polarization assay using ubiquitin-peptide substrate [1]. Synthetic elaboration of 8TQ yielded compound 35 (capzimin analog) with IC₅₀ ~300–400 nM, and capzimin itself with IC₅₀ of 0.34 µM (>7-fold improved over 8TQ) [2]. S-Quinolin-8-yl ethanethioate, as the S-acetyl protected 8TQ, provides the thioester prodrug form that enables cellular esterase-dependent release of 8TQ with tunable kinetics, bridging fragment hit and lead optimization stages [3].

Proteasome inhibition Rpn11/PSMD14 JAMM metalloprotease Fragment-based drug discovery

Oxidative Stability Advantage: Thioacetate Protection Prevents Disulfide Formation Compared to Free 8-Mercaptoquinoline

8-Mercaptoquinoline (8TQ, CAS 491-33-8) is documented to be easily oxidized by air to form the disulfide dimer, converting from a red crystalline dihydrate solid to a deep blue anhydrous liquid upon dehydration, and requiring storage under inert atmosphere [1]. The thioacetate protecting group in S-Quinolin-8-yl ethanethioate eliminates the free thiol, preventing oxidative disulfide formation. This is analogous to the stability rationale reported for QCBT7 (quinolin-chlorobenzothioate), which was explicitly described as 'a more stable derivative of quinoline-8-thiol' that retains proteasome inhibitory activity while improving handling characteristics [2].

Chemical stability Thiol oxidation Disulfide dimerization Synthetic intermediate handling

S,N-Chelation Geometry: Why 8-Thioquinoline Derivatives (Including S-Quinolin-8-yl ethanethioate) Engage Rpn11 Zinc While 8-Hydroxyquinoline Does Not

8-Mercaptoquinoline coordinates metal ions through simultaneous N(quinoline) and S(thiolate) donation, forming a five-membered chelate ring with transition metals including Zn²⁺, the catalytic metal in Rpn11 [1]. The stability of 8-mercaptoquinolinate metal complexes decreases in the order Ag(I) ≫ Bi(III) ≫ Ni(II) ≫ Pb(II) ≫ Cd(II) ≫ Zn(II), with Zn(II) complexes showing measurable stability constants in dimethylformamide [2]. In contrast, 8-hydroxyquinoline (8-HQ) coordinates via N,O-chelation, which does not position the ligand correctly for the JAMM metalloprotease zinc center. Rpn11 inhibition requires the sulfur atom to displace the catalytic water and coordinate Zn²⁺, a mechanism inaccessible to 8-HQ or its analogs [3]. S-Quinolin-8-yl ethanethioate, upon thioester hydrolysis, releases 8TQ that can engage in S,N-chelation.

Metal chelation Zinc coordination JAMM metalloprotease Bidentate ligand

Thioester as Hydrolase Substrate: Differentiated Utility in Enzyme Activity Detection Compared to Free Thiol 8TQ

The Terumo patent JPH04182469A explicitly describes thioester compounds of 8-mercaptoquinoline (including the S-acetyl scaffold) as substrates for hydrolases, enabling the rapid, precise detection and determination of hydrolase activity in leukocytes and lymphocytes [1]. The thioester bond is cleaved by esterases/hydrolases to release 8TQ, which can be detected spectrophotometrically or fluorometrically. This enzymatic activation is not possible with free 8TQ, which lacks a hydrolyzable group. In contrast, (quinolin-8-ylthio)acetic acid (CAS 122179-85-5) and ethyl (8-quinolinylthio)acetate contain a methylene spacer between sulfur and carbonyl, altering the electronic environment and hydrolysis kinetics relative to the directly conjugated thioacetate .

Hydrolase substrate Enzyme detection Leukocyte esterase Diagnostic chemistry

Regulatory Subunit vs Catalytic Subunit Targeting: Thioate Derivative Differentiation from Bortezomib-Class Proteasome Inhibitors

FDA-approved proteasome inhibitors bortezomib, carfilzomib, and ixazomib target the catalytic β5 subunit (chymotrypsin-like activity) of the 20S core particle. Cancer cells acquire resistance through point mutations in these catalytic subunits or induction of compensatory mechanisms [1]. QCBT7, a quinolin-chlorobenzothioate closely related to S-Quinolin-8-yl ethanethioate, was shown to target the regulatory 19S subunit Rpn11 instead of the catalytic subunits, providing a distinct mechanism that circumvents bortezomib resistance [2]. QCBT7 demonstrated cytotoxicity in a panel of cancer cell lines, with efficacy in bortezomib-resistant cells, and upregulated proteasome inhibition biomarkers (PFKFB4, CHOP, HMOX1, SLC7A11) mirroring MG132 and ixazomib [2].

Proteasome inhibitor Drug resistance Rpn11 vs β5 subunit Multiple myeloma

High-Impact Application Scenarios for S-Quinolin-8-yl ethanethioate Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization of Rpn11-Targeted Proteasome Inhibitors for Bortezomib-Resistant Multiple Myeloma

Medicinal chemistry teams can use S-Quinolin-8-yl ethanethioate as a stable, storable 8TQ precursor for systematic structure-activity relationship (SAR) studies. The thioacetate group enables on-demand deprotection to the active 8TQ fragment (Rpn11 IC₅₀ ≈ 2.5 µM), while the intact thioester can be directly elaborated via nucleophilic acyl substitution to generate diverse thioate analogs (cf. capzimin IC₅₀ 0.34 µM, >7-fold potency improvement). This workflow avoids the oxidative instability of free 8TQ, which requires inert-atmosphere handling and is prone to disulfide formation that confounds potency measurements [1][2].

Development of Esterase-Activated Prodrugs for Targeted Intracellular Delivery of 8TQ in Cancer Cells

The thioacetate ester linkage in S-Quinolin-8-yl ethanethioate is susceptible to hydrolysis by intracellular esterases that are often upregulated in cancer cells. This enables the design of cell-permeable prodrugs where the lipophilic thioacetate crosses the plasma membrane and is cleaved intracellularly to release 8TQ, which then chelates the Rpn11 catalytic zinc and inhibits proteasome function. The QCBT7 study demonstrated that thioate derivatives of 8TQ accumulate ubiquitylated proteins and induce unfolded protein response, endoplasmic reticulum stress, and glycolysis dysregulation in pancreatic cancer cells, with PFKFB4 emerging as a response biomarker [3].

Diagnostic Enzyme Substrate for Leukocyte Hydrolase Activity in Clinical Chemistry Analyzers

The Terumo patent establishes S-Quinolin-8-yl ethanethioate and its analogs as hydrolase substrates suitable for rapid, precise detection of leukocyte and lymphocyte enzyme activity. The direct thioacetate linkage (S–CO–CH₃) provides faster hydrolysis kinetics compared to methylene-spaced analogs such as (quinolin-8-ylthio)acetic acid (S–CH₂–COOH), enabling shorter assay incubation times and improved sensitivity in automated clinical chemistry platforms. Upon hydrolysis, the released 8TQ can be quantified spectrophotometrically or fluorometrically [4].

Metal Chelation and Coordination Chemistry Studies: S,N-Bidentate Ligand Precursor for Transition Metal Complexes

The 8-mercaptoquinoline scaffold forms five-membered chelate rings with transition metals (stability order: Ag(I) ≫ Bi(III) ≫ Ni(II) ≫ Pb(II) ≫ Cd(II) ≫ Zn(II)) through S,N-donation, a geometry inaccessible to 8-hydroxyquinoline (8-HQ) which coordinates via N,O-donation. S-Quinolin-8-yl ethanethioate provides a protected form of this chelating ligand that can be deprotected under controlled conditions, enabling stoichiometric control over metal complex formation without interference from disulfide byproducts. This is particularly relevant for synthesizing well-defined Zn(II), Cu(II), and Ag(I) complexes for antimicrobial and anticancer screening programs [5].

Quote Request

Request a Quote for S-Quinolin-8-yl ethanethioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.